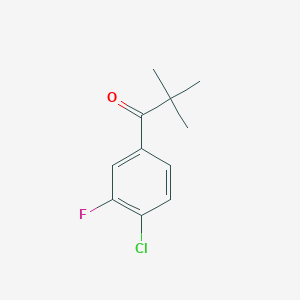
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various halogenated compounds and their synthesis, which can provide insights into the chemical behavior and synthetic pathways that might be relevant for the compound . For instance, the synthesis of halogenated phenylboronic acids and phenyl chloroformates suggests a broader context of halogenated aromatic compounds being of interest for their potential applications in drug development and material science .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with commercially available precursors. For example, the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid and its derivatives
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Nonlinear Optics
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone and its derivatives have been studied for their potential in creating materials for octupolar nonlinear optics (NLO). Researchers have investigated the crystal structures and packing of related compounds, highlighting the presence of hydrogen bonds and the noncentrosymmetric nature of these compounds. Such structures are promising for NLO applications due to their ability to facilitate second harmonic generation (SHG), a key property in the development of advanced optical materials (Boese et al., 2002).
Biocatalysis
The compound has been subject to biocatalytic reduction studies using Saccharomyces cerevisiae as a whole cell biocatalyst. These studies have optimized the conditions for the reduction reaction, demonstrating the biocatalytic potential of S. cerevisiae in converting 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone to less harmful products. This biocatalysis approach is essential for developing eco-friendly and sustainable chemical synthesis processes (이해룡 et al., 2011).
Molecular Geometry and Chemical Reactivity
Research has also focused on the synthesis, spectral analysis, and quantum chemical studies of chloro- and fluoro- derivatives of compounds similar to 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone. These studies provide insights into the molecular geometry, chemical reactivity, and electronic structure of these compounds, which are crucial for understanding their behavior in various chemical reactions and potential applications in material science (Satheeshkumar et al., 2017).
Environmental Remediation
The degradation of aromatic organic pollutants, including chloro- and fluoro- derivatives, has been explored using sonochemical methods. Such studies reveal the potential of using ultrasound to mineralize pollutants into less harmful substances, offering a promising approach for environmental remediation and the treatment of industrial waste (Goskonda et al., 2002).
Fluoroionophores and Metal Ion Detection
Derivatives of 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone have been developed as fluoroionophores for detecting metal ions. These compounds exhibit specific binding to metal ions such as Zn^2+ and Cd^2+, demonstrating their potential in creating sensitive and selective sensors for metal ion detection in various applications, including environmental monitoring and biomedical research (Hong et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBWVJXROFOWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642473 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone | |
CAS RN |
898766-30-8 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

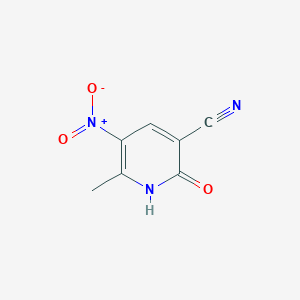
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
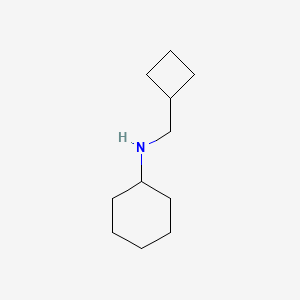
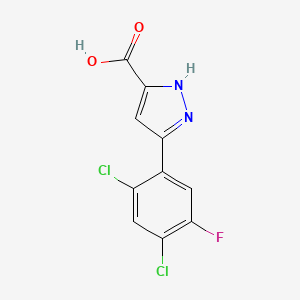
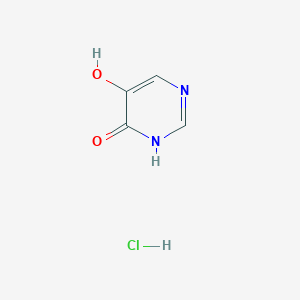
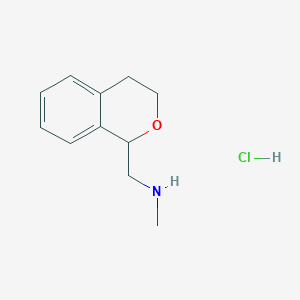
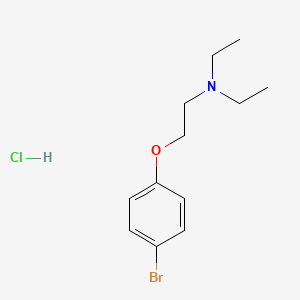
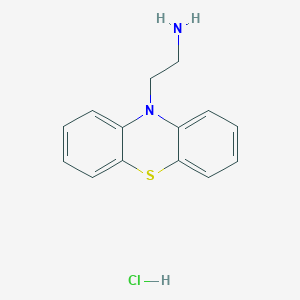
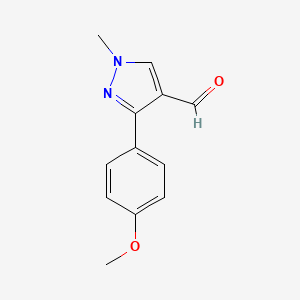
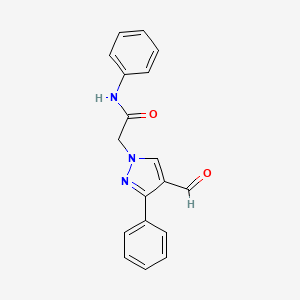
![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)
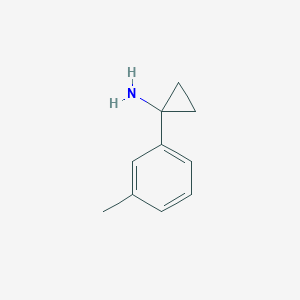
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)
